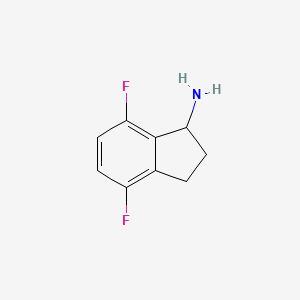

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

説明

特性

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREJFNFNYNZXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269817 | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625471-13-8 | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625471-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Process:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| a. Nitroindanone Formation | Aromatic nitration of indanone derivatives to generate nitroindanones | Nitration with concentrated sulfuric acid and nitrating agents such as potassium nitrate (KNO₃) | Typical yields around 77%; nitration at -10°C to control regioselectivity |

| b. Reduction of Nitroindanones | Catalytic or chemical reduction of nitro groups to amino groups | Use of SnCl₂·H₂O in ethanol under reflux | Yields approximately 50%; yields depend on the purity of intermediates and reaction conditions |

| c. Fluorination at Positions 4 and 7 | Introduction of fluorine atoms at specific positions | Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions | Requires regioselective control; often achieved via directing groups or specific reaction conditions |

- A patent describes nitration of indanone derivatives, followed by reduction, yielding aminoindanone intermediates suitable for further fluorination.

- Reduction with SnCl₂ in ethanol provides aminoindanone with high selectivity and yields around 50-60%.

Electrophilic Fluorination Techniques

The fluorination step is critical for installing fluorine atoms at the 4 and 7 positions, achieved through electrophilic fluorination reagents.

Methodology:

- Reagents: N-fluorobenzenesulfonimide (NFSI), Selectfluor, or diethylaminosulfur trifluoride (DAST)

- Conditions: Mild temperatures (0°C to room temperature), in solvents such as acetonitrile or dichloromethane

- Regioselectivity: Directed by existing functional groups or via protecting groups to ensure fluorination at desired positions

Research Data:

- Studies demonstrate successful difluorination at aromatic positions of indane derivatives using NFSI, with yields exceeding 70%.

- Control of regioselectivity is achieved through substrate design and reaction conditions, with some reports indicating the necessity of directing groups.

Amination via Reductive Amination

Following fluorination, the amino group at the 1-position is introduced through reductive amination.

Procedure:

- React aminoindanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas over a catalyst.

- Conditions typically involve mild heating (25-80°C) in solvents like methanol or ethanol.

Research Findings:

- Reductive amination of aminoindanone derivatives yields the target compound with yields around 60-80%, depending on reaction parameters.

Alternative Route: Cross-Coupling Strategies

Recent advances include palladium-catalyzed cross-coupling reactions to install amino groups or fluorinated substituents directly onto indane cores.

Method:

- Use of aryl halides with amine nucleophiles in the presence of Pd catalysts and suitable ligands.

- Fluorinated aryl halides can be employed to introduce fluorine atoms simultaneously with amino groups.

Research Data:

- Cross-coupling methods offer high regioselectivity and functional group tolerance, with yields often exceeding 65%.

Summary of Key Data

Notes and Considerations

- Regioselectivity Control: Achieved through directing groups and reaction conditions, especially during fluorination.

- Purity & Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the fluorination and amination steps are successful.

- Environmental & Safety Aspects: Use of hazardous reagents like DAST or strong acids necessitates proper safety protocols.

化学反応の分析

Types of Reactions: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

DFI serves as a scaffold for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance therapeutic properties. Preliminary studies suggest potential applications in:

- Anticancer Therapy : DFI has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis and arrest the cell cycle at the G2/M phase in various cancer cell lines.

- Antimicrobial Activity : Research has shown that DFI exhibits significant antimicrobial properties against strains such as Pseudomonas aeruginosa, particularly in biofilm-forming contexts.

Biological Research

DFI's interaction with biological targets makes it a candidate for studying enzyme inhibition and receptor binding. The presence of fluorine atoms is believed to enhance binding affinity due to increased hydrophobic interactions.

Material Science

In material science, DFI is explored for its potential to create specialty chemicals and materials with unique properties. Its structural characteristics may lead to innovations in polymer chemistry and nanotechnology.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of DFI, researchers found that it inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of DFI against Pseudomonas aeruginosa biofilms. The compound demonstrated significant inhibition compared to control groups, suggesting its potential use in treating biofilm-associated infections.

作用機序

The mechanism of action of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This can lead to the modulation of biological pathways and the exertion of desired effects, such as inhibition or activation of enzymatic activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, highlighting differences in substituents, physicochemical properties, and applications:

*Note: CAS 2061980-60-5 is shared with 4,7-Difluoro due to stereochemical variants.

Structural and Electronic Differences

- Fluorine Position Impact: The 4,7-difluoro substitution creates a symmetrical electronic environment, enhancing stability and π-π stacking interactions in drug-receptor binding . In contrast, 5,7-difluoro analogs exhibit skewed electron distribution, leading to altered reactivity in antioxidant assays (e.g., IC₅₀ values of 4b: 12.3 µM vs. 4,7-difluoro derivatives) . Mono-fluoro derivatives (e.g., 4-Fluoro) lack the electronic effects of adjacent halogens, reducing their utility in high-selectivity applications .

Chlorine vs. Fluorine :

- 7-Chloro-4-fluoro analogs (CAS: 67120-37-0) show reduced metabolic stability compared to difluoro compounds due to chlorine’s larger atomic radius and weaker electronegativity .

生物活性

Overview

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a compound characterized by its bicyclic structure, comprising an indene ring system with two fluorine atoms at the 4 and 7 positions. Its molecular formula is , with a molecular weight of approximately 169.175 g/mol. The presence of fluorine enhances the compound's lipophilicity and may significantly influence its biological properties.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, potentially modulating various biological pathways. This interaction can lead to inhibition or activation of enzymatic activities, making it a candidate for further pharmacological exploration.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities relevant to pharmacology:

- Antiviral Activity : Compounds with similar structures have shown antiviral properties, suggesting potential applications in treating viral infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in regulating metabolic pathways or disease mechanisms.

- Receptor Modulation : It may act on various receptors, influencing physiological responses.

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic regulation. The results indicated a significant inhibition effect at low micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from related compounds:

| Compound Name | Key Features | CAS Number |

|---|---|---|

| 4,7-Dichloro-2,3-dihydro-1H-inden-1-amine | Chlorine substitution instead of fluorine | Not available |

| 2,3-Dihydro-1H-indene | Lacks fluorine atoms; serves as a base structure | Not available |

| 4-Fluoroindene | Contains only one fluorine atom; lower biological activity | Not available |

The incorporation of both fluorine atoms and an amine group in this compound enhances its stability and possibly its reactivity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,7-difluoro-2,3-dihydro-1H-inden-1-amine, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including condensation, cyclization, or amidation steps. For example, analogous indenamine derivatives have been prepared using 5-step synthetic sequences with yields ranging from 14% to 23% . Key intermediates are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and reverse-phase high-performance liquid chromatography (RP-HPLC) to confirm structural integrity and purity (>95%) . Fluorination steps may involve electrophilic fluorinating agents or halogen-exchange reactions under controlled conditions.

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL is the gold standard for resolving stereochemistry. For non-crystalline samples, 1D/2D NMR (e.g., , , NMR) and mass spectrometry (MS) are employed. For example, NMR can distinguish between para/meta fluorine positions, while NOESY experiments clarify spatial arrangements of substituents on the indane scaffold .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of enantiopure this compound derivatives?

- Methodological Answer : Enantiomeric purity is critical for pharmacological studies. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution can isolate enantiomers. For instance, (R)- and (S)-isomers of related indenamines are separated via chiral HPLC columns (e.g., Chiralpak IA/IB) and confirmed by polarimetry . Reaction optimization (e.g., solvent choice, catalyst loading) can improve yields; for example, replacing traditional bases with milder alternatives (e.g., KCO instead of NaH) may reduce side reactions .

Q. What strategies are recommended for analyzing conflicting spectral data during structural characterization?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities, tautomerism, or dynamic effects. Researchers should:

- Cross-validate with multiple techniques (e.g., IR spectroscopy for functional groups, HRMS for molecular formula confirmation).

- Perform variable-temperature NMR to detect dynamic processes (e.g., ring-flipping in the indane system).

- Use computational tools (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Q. How should researchers mitigate hazards when scaling up synthesis of fluorinated indenamines?

- Methodological Answer : Fluorinated compounds often exhibit heightened reactivity and toxicity. Key safety measures include:

- Conducting reactions in fume hoods with explosion-proof equipment to manage volatile intermediates.

- Using fluoropolymer-coated stirrers/reactors to prevent corrosion.

- Implementing rigorous waste protocols for fluorine-containing byproducts (e.g., neutralization before disposal) .

Q. What experimental designs are effective for studying the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing fluorine with other halogens or modifying the amine group). High-throughput screening (HTS) assays can identify lead compounds, followed by dose-response analyses (e.g., IC determination). For receptor-binding studies, radioligand displacement assays (e.g., using -labeled analogs) provide quantitative binding affinity data. Triangulation of in vitro and in silico (molecular docking) results enhances reliability .

Methodological Rigor & Validation

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Reproducibility requires detailed documentation of:

- Reaction conditions (temperature, humidity, solvent grade).

- Purification thresholds (e.g., HPLC purity >98%).

- Batch-to-batch consistency checks via comparative NMR/MS.

Pilot studies using fractional factorial designs can identify critical variables (e.g., catalyst type, reaction time) affecting outcomes .

Q. What statistical approaches are suitable for analyzing bioactivity data from fluorinated indenamine analogs?

- Methodological Answer : Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. For SAR studies, multivariate analysis (e.g., PCA or PLS regression) correlates structural features with activity. Robustness is ensured via triplicate experiments and outlier removal using Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。